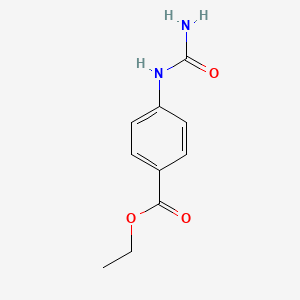Ethyl 4-(carbamoylamino)benzoate
CAS No.: 13289-38-8
Cat. No.: VC2318231
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13289-38-8 |
|---|---|
| Molecular Formula | C10H12N2O3 |
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | ethyl 4-(carbamoylamino)benzoate |
| Standard InChI | InChI=1S/C10H12N2O3/c1-2-15-9(13)7-3-5-8(6-4-7)12-10(11)14/h3-6H,2H2,1H3,(H3,11,12,14) |
| Standard InChI Key | HLVGAFHZUPLCML-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)N |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)N |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
Ethyl 4-(carbamoylamino)benzoate is characterized by its moderate solubility in organic solvents and limited solubility in water, which is typical of many benzoate esters. This solubility profile affects its bioavailability and applications in different media .
Molecular Information
The compound's key molecular characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₃ |
| Molecular Weight | 208.22 g/mol |
| IUPAC Name | ethyl 4-(carbamoylamino)benzoate |
| CAS Number | 13289-38-8 |
Structural Features
The structure of ethyl 4-(carbamoylamino)benzoate includes several key functional groups:
-
An ethyl ester group (-COOC₂H₅)
-
A benzoate moiety
-
A carbamoylamino substituent (-NHCONH₂) at the para position of the aromatic ring
This combination of functional groups contributes to the compound's ability to participate in hydrogen bonding and other molecular interactions, particularly due to the presence of the carbamoylamino group .
Synthesis and Preparation
Synthetic Routes
The synthesis of ethyl 4-(carbamoylamino)benzoate can be approached through various methods, although specific literature on its preparation is somewhat limited. One potential route involves the reaction between 4-ureidobenzoic acid and ethanol, resulting in an esterification reaction.
Chemical Reactivity
Ester Group Reactivity
As a benzoate ester, ethyl 4-(carbamoylamino)benzoate can undergo various reactions typical of esters:
-
Hydrolysis (in acidic or basic conditions) to yield the corresponding carboxylic acid
-
Transesterification with other alcohols
-
Reduction to corresponding alcohols
Carbamoylamino Group Reactions
The carbamoylamino group (-NHCONH₂) can participate in:
-
Hydrogen bonding interactions
-
Further substitution reactions
-
Potential coordination with metal ions
These reactions can be exploited in the design of more complex molecules or in understanding the compound's biological interactions.
Applications in Scientific Research
Pharmaceutical Research
Ethyl 4-(carbamoylamino)benzoate has potential applications in pharmaceutical research due to its structural features that may enable interactions with biological targets. The carbamoylamino group, in particular, can participate in hydrogen bonding and other molecular interactions that are important in drug-receptor binding .
Building Block in Organic Synthesis
The compound can serve as a valuable building block in the synthesis of more complex organic molecules. Its functional groups offer multiple sites for further chemical modifications, making it useful in constructing molecules with specific properties or activities.
Analytical Chemistry
Biological Activities
Antimicrobial Properties
Research suggests that ethyl 4-(carbamoylamino)benzoate may possess antimicrobial properties. Studies have demonstrated significant inhibitory effects against various bacterial strains, indicating potential applications in antimicrobial research or development .
Enzyme Interactions
The compound's structure suggests potential interactions with enzymes, particularly those that can form hydrogen bonds with the carbamoylamino group. This property makes it a candidate for studies involving enzyme inhibition and molecular recognition.
Other Biological Interactions
Due to its structure and functional groups, ethyl 4-(carbamoylamino)benzoate may interact with biological systems in various ways:
-
Binding to protein targets
-
Modulating signaling pathways
-
Affecting metabolic processes
These interactions could potentially be exploited in both research and therapeutic applications.
Comparison with Similar Compounds
Benzocaine (Ethyl 4-aminobenzoate)
Benzocaine, a related compound, differs from ethyl 4-(carbamoylamino)benzoate by having a simple amino group at the para position instead of a carbamoylamino group. This structural difference significantly affects their properties and activities:
| Property | Ethyl 4-(carbamoylamino)benzoate | Benzocaine |
|---|---|---|
| Structure | Contains -NHCONH₂ group | Contains -NH₂ group |
| Hydrogen Bonding | More extensive due to carbamoylamino group | Less extensive |
| Solubility | Moderate in organic solvents | Higher in organic solvents |
| Biological Activity | Potential antimicrobial properties | Known local anesthetic |
Other Benzoate Derivatives
Comparison with other benzoate derivatives reveals that the unique carbamoylamino substituent in ethyl 4-(carbamoylamino)benzoate contributes to its distinct chemical reactivity and potential biological activities. This substituent enhances the compound's ability to form hydrogen bonds and interact with biological macromolecules compared to simpler benzoate esters .
| Package Size | Approximate Price Range (EUR) |
|---|---|
| 250mg | 161.00 |
| 500mg | 161.00 |
| 1g | 188.00 |
| 5g | 657.00 |
These figures are indicative and based on current market offerings .
Research Opportunities and Future Directions
Structure-Activity Relationship Studies
Future research could focus on structure-activity relationship studies to better understand how the unique structure of ethyl 4-(carbamoylamino)benzoate contributes to its biological activities. This could involve synthesizing analogs with variations in the carbamoylamino group or the ester moiety.
Mechanism of Action Studies
Investigations into the precise mechanisms by which ethyl 4-(carbamoylamino)benzoate exerts its biological effects could provide valuable insights for drug development and other applications.
Application Development
Based on its properties and potential biological activities, ethyl 4-(carbamoylamino)benzoate could be explored for various applications, including:
-
Development of antimicrobial agents
-
Design of enzyme inhibitors
-
Creation of novel materials with specific properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume